2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Medicinal Chemistry Anti-tuberculosis Structure-Activity Relationship

Procure the 3,4-difluoro-substituted phenylaminomethylenecyclohexane-1,3-dione (CAS 370852-67-8) to fill a critical gap in anti-tuberculosis SAR. Existing libraries show extreme sensitivity to aryl substitution; this specific difluoro pattern is absent from published studies on M. tuberculosis H37Rv. It uniquely blocks two CYP450 metabolic sites compared to single-position analogs, making it invaluable for lead optimization. Its N,O-chelating structure and ¹⁹F NMR handle also make it a superior probe for novel metal complex synthesis. Ideal for head-to-head stability assays and expanding the pharmacophoric space of this promising scaffold.

Molecular Formula C15H15F2NO2
Molecular Weight 279.287
CAS No. 370852-67-8
Cat. No. B2567449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
CAS370852-67-8
Molecular FormulaC15H15F2NO2
Molecular Weight279.287
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)F)F)O)C
InChIInChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-11(16)12(17)5-9/h3-5,8,19H,6-7H2,1-2H3
InChIKeyFVXWHITVEKPRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione (CAS 370852-67-8): Chemical Class, Structural Context, and Procurement Relevance


2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione (CAS 370852-67-8, molecular formula C₁₅H₁₅F₂NO₂, MW 279.29 g/mol) is a β-enaminone derivative of dimedone (5,5-dimethylcyclohexane-1,3-dione) bearing a 3,4-difluoroaniline substituent . It belongs to the pharmacologically significant class of 2-phenylaminomethylene-cyclohexane-1,3-diones, which have been validated as specific anti-tuberculosis agents through whole-cell phenotypic screening against Mycobacterium tuberculosis H37Rv [1]. The compound is primarily sourced as a research chemical and synthetic building block, available from multiple specialty chemical suppliers for medicinal chemistry and agrochemical discovery programs .

Why In-Class Substitution of 2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione Is Scientifically Unjustified Without Comparative Data


The 2-phenylaminomethylene-cyclohexane-1,3-dione scaffold exhibits extreme sensitivity to aryl substitution patterns. In the foundational SAR study by Rather et al. (2017), the difference between inactivity (MIC >80 μg/mL) and potent anti-tuberculosis activity (MIC 2.5 μg/mL) was determined entirely by the nature and position of the phenyl ring substituent [1]. Compound 39 (2-hydroxy analog, PAMCHD) achieved an MIC of 2.5 μg/mL against M. tuberculosis H37Rv—a 32-fold enhancement over the parent hit—while the majority of other substituted analogs in family C (entries 15–34) were completely inactive [1]. The 3,4-difluoro substitution pattern introduces a unique combination of electron-withdrawing effects (σₘ = 0.34, σₚ = 0.06 for F) and increased lipophilicity (π = 0.14 per F) that is not represented in any of the 37 compounds in the published SAR library [1]. Furthermore, the critical o-hydroxyl group required for optimal activity in PAMCHD is absent in the 3,4-difluoro analog, meaning its activity cannot be linearly interpolated from the existing SAR [2]. Generic substitution with mono-fluoro (2-F, CAS 370853-51-3; 3-F; 4-F), chloro, or other halogen analogs therefore carries a high risk of obtaining a compound with fundamentally different—and potentially absent—biological activity [1].

Quantitative Differentiation Evidence for 2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione Versus Closest Analogs


Substituent Electronic Profile: 3,4-Difluoro vs. 2-Hydroxy (PAMCHD) — Divergent Hydrogen-Bonding and Electronic Effects

The 3,4-difluoro substitution in the target compound creates a fundamentally different electronic and hydrogen-bonding environment compared to the 2-hydroxy substitution in the class-leading anti-TB lead PAMCHD (compound 39). The o-hydroxyl group in PAMCHD is critical for anti-TB activity, as demonstrated by the SAR: compound 39 (2-OH) showed MIC 2.5 μg/mL while most other substituents (H, 4-CH₃, 4-OCH₃, 4-Cl, etc.) in family C entries 15–34 yielded MIC >80 μg/mL [1]. The target compound lacks this H-bond donor but introduces two electron-withdrawing fluorine atoms. The 3,4-difluoro pattern is not represented among the 37 compounds in the published SAR library, meaning its biological activity profile relative to the class is unknown and must be empirically determined [1].

Medicinal Chemistry Anti-tuberculosis Structure-Activity Relationship

Mono- vs. Di-Fluorination: The 3,4-Difluoro Pattern vs. Individual 2-F, 3-F, and 4-F Analogs

The target compound (C₁₅H₁₅F₂NO₂, MW 279.29) carries two fluorine atoms at the 3- and 4-positions of the phenyl ring, whereas the closest commercially available mono-fluorinated comparators include the 2-fluoro analog (CAS 370853-51-3, C₁₅H₁₆FNO₂, MW 261.29), 3-fluoro analog, and 4-fluoro analog . The addition of a second fluorine atom increases molecular weight by 18 Da, enhances lipophilicity (estimated ΔcLogP ≈ +0.3–0.5), and alters the electronic nature of the phenyl ring from mono- to di-substituted electron-deficient [1]. In related fluorinated drug discovery programs, the 3,4-difluoro pattern has been shown to improve metabolic stability by blocking potential sites of CYP450-mediated oxidation at both the meta and para positions simultaneously [2]. Direct comparative biological data for these mono- vs. di-fluoro analogs in anti-TB or other assays is not available in the public domain.

Fluorine Chemistry Physicochemical Properties Lead Optimization

PAMCHD Persister Sterilization Activity: Benchmarking the Class Ceiling That 3,4-Difluoro Analog May Approach or Exceed

The class-leading compound PAMCHD (2-hydroxy analog) has demonstrated exceptional activity against drug-tolerant M. tuberculosis persisters, a phenotype that renders most standard anti-TB drugs ineffective. PAMCHD sterilized persister cultures developed by hypoxia (killed 6.5 log₁₀ CFU) and nutrient starvation (killed 7.5 log₁₀ CFU) at 64 × MIC, whereas isoniazid (INH) killed only 0.5 and 1.5 log₁₀ CFU and rifampicin (RIF) killed 5.0 and 2.5 log₁₀ CFU under the same conditions [1]. PAMCHD also sterilized RIF-tolerant 100-day-old static persisters (tolerance level up to 100 μg/mL RIF) at 64 × MIC, while moxifloxacin killed only 1.0 log₁₀ CFU [1]. This establishes the persister-sterilizing capability as a class-level attribute of the 2-phenylaminomethylene-5,5-dimethylcyclohexane-1,3-dione scaffold. Whether the 3,4-difluoro analog retains, loses, or enhances this critical property relative to PAMCHD is an open and experimentally addressable question of direct relevance to TB drug discovery programs [1][2].

Tuberculosis Drug-tolerant persisters MDR-TB

Enaminone Ligand Capability: Metal Complexation as a Differentiation Axis vs. Non-Complexing Analogs

The β-enaminone functionality in the target compound enables it to act as an N,O-bidentate ligand for transition metal and lanthanide ion complexation. This property has been demonstrated for closely related enaminone derivatives of dimedone: 2-{[(3-methoxyphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione (HL) was successfully used to prepare polymeric lanthanide(III) complexes [Ln(HL)₂(NO₃)₃]ₙ, demonstrating that the enaminone scaffold coordinates through the carbonyl oxygen and enamine nitrogen atoms [1]. Additionally, divalent transition metal complexes (Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺) of β-enaminone ligands derived from dimedone have shown antibacterial and antifungal activities, with the metal complexes exhibiting enhanced biological activity compared to the free ligands—including high effectiveness inhibiting both bacteria and fungi [2]. The 3,4-difluoro substitution may further modulate the Lewis basicity of the coordinating atoms through the electron-withdrawing effect of fluorine, potentially altering complex stability constants relative to non-fluorinated or mono-fluorinated analogs [3].

Coordination Chemistry Lanthanide Complexes Antimicrobial Materials

Cytotoxicity Safety Window: Class-Level Selectivity Evidence from PAMCHD vs. the Uncharacterized 3,4-Difluoro Analog

PAMCHD (compound 39) demonstrated a favorable selectivity profile: <20% growth inhibition at 50 μM against four human cell lines (HepG2, HEK293, A549, and THP-1), indicating low general cytotoxicity despite potent anti-TB activity (MIC 2.5 μg/mL ≈ 9.6 μM) [1]. Furthermore, PAMCHD exhibited high target specificity—it was inactive against Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis, M. luteus, E. faecalis; MIC >128 μg/mL), Gram-negative bacteria (K. pneumonia, P. aeruginosa; MIC >128 μg/mL), and even the non-virulent mycobacterium M. smegmatis (MIC >80 μg/mL) [1]. This selectivity profile mirrors first-line anti-TB drugs (isoniazid, rifampicin, pyrazinamide), which are known for their narrow antibacterial spectrum [1]. The impact of replacing the 2-hydroxy group with 3,4-difluoro substitution on this selectivity profile has not been evaluated. The electron-withdrawing fluorine atoms may alter membrane permeability and off-target interactions, representing both a potential risk (increased general cytotoxicity) and an opportunity (altered spectrum of activity) [2].

Selectivity Cytotoxicity Therapeutic Window

Synthetic Accessibility Advantage: Single-Step Condensation vs. Multi-Step Routes to Complex Fluorinated Analogs

The target compound is synthesized via a single-step condensation of commercially available 3,4-difluoroaniline (CAS 3863-11-4) with 5,5-dimethylcyclohexane-1,3-dione (dimedone, CAS 126-81-8) under standard conditions . This convergent synthetic route is inherently amenable to parallel library synthesis, as demonstrated by Rather et al., who prepared a library of 37 analogs across four families using this general approach, with isolated yields typically ranging from 70–91% for the 2-phenylaminomethylene-cyclohexane-1,3-dione family [1]. In contrast, the class-leading PAMCHD requires 2-aminophenol as the aniline component, introducing chemoselectivity challenges due to competing O- vs. N-condensation [1]. The 3,4-difluoroaniline precursor is widely available from multiple suppliers at multigram to kilogram scale, and the difluoro pattern eliminates the chemoselectivity issue present with the 2-hydroxy analog [2]. This synthetic simplicity translates to lower procurement costs, higher batch-to-batch reproducibility, and suitability for high-throughput SAR expansion—all critical factors in industrial medicinal chemistry and agrochemical discovery programs [2].

Synthetic Chemistry Building Block Parallel Synthesis

High-Value Application Scenarios for 2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione Based on Quantitative Differentiation Evidence


SAR Expansion Probe for Anti-Tuberculosis Lead Optimization Beyond the 2-Hydroxy Pharmacophore

The target compound is an ideal probe for medicinal chemistry teams seeking to explore SAR beyond the 2-hydroxy substitution pattern that defines the current class-leading PAMCHD series. As demonstrated by Rather et al. (2017), the 2-phenylaminomethylene-cyclohexane-1,3-dione scaffold is exquisitely sensitive to aryl substitution—only the 2-OH analogs (compounds 37, 39, 41) showed meaningful anti-TB activity (MIC 2.5–10 μg/mL), while the vast majority of other substituents were inactive (MIC >80 μg/mL) [1]. The 3,4-difluoro pattern is completely absent from this foundational SAR library of 37 compounds, representing a strategic gap. By procuring this compound and evaluating it in the same M. tuberculosis H37Rv whole-cell assay, researchers can determine whether the scaffold tolerates electron-withdrawing, non-H-bond-donating substituents—a critical question for understanding the pharmacophoric requirements and potentially expanding the chemical space accessible to this class [1][2].

Fluorinated Enaminone Building Block for Coordination Chemistry and Metallodrug Development

The β-enaminone moiety in this compound provides an N,O-chelating site for metal ion coordination, a property validated by the successful synthesis of lanthanide(III) complexes with the closely related 3-methoxy analog [1]. Unlike the 2-hydroxy analog (PAMCHD), which has competing O,O-chelation from the catechol-like 2-OH/carbonyl motif, the 3,4-difluoro compound presents a clean N,O-donor set with electron density modulated by the electron-withdrawing fluorine atoms. This electronic tuning is estimated to reduce the Lewis basicity of the donor atoms, potentially yielding complexes with altered stability constants, different geometries, and distinct biological activity profiles compared to non-fluorinated enaminone ligands [2]. The difluoro substitution also introduces ¹⁹F NMR spectroscopic handles for solution-state complex characterization, a significant practical advantage in coordination chemistry research [3].

Metabolic Stability Comparator in Fluorinated Scaffold Optimization Programs

In drug discovery programs where the 2-phenylaminomethylene-cyclohexane-1,3-dione scaffold has shown promise (anti-TB, potential anti-inflammatory applications), the 3,4-difluoro analog serves as a strategic comparator for assessing the impact of fluorination on metabolic stability. The 3,4-difluoro pattern simultaneously blocks two potential sites of CYP450-mediated aromatic oxidation (meta and para positions), a strategy that has been successfully employed in numerous approved fluorinated drugs to reduce first-pass metabolism and extend half-life [1]. The mono-fluorinated analogs (2-F, CAS 370853-51-3; 3-F; 4-F) each block only a single position, leaving other sites vulnerable. Procurement of the 3,4-difluoro compound alongside its mono-fluoro comparators enables head-to-head microsomal stability assays to quantify the incremental benefit of di- vs. mono-fluorination on intrinsic clearance—data that directly informs lead optimization decisions and patents [1].

Agrochemical Discovery: Photobleaching Herbicide Scaffold Exploration with Modified Halogen Pattern

The RWH-series of cyclohexanedione derivatives, particularly RWH-21 (2-(2-chloro-5-propoxycarbonylphenyl)aminomethylidene-5,5-dimethylcyclohexane-1,3-dione), have demonstrated photobleaching herbicidal activity through the induction of ¹³²-hydroxychlorophyll a accumulation and subsequent lipid peroxidation in plant tissues [1]. RWH-21 at 50 μM stimulated rapid ¹³²-hydroxychlorophyll a accumulation in tobacco cells within 20 h in both light and dark conditions, and this activity was partially inhibited by the singlet oxygen scavenger sodium azide, confirming a photodynamic mechanism distinct from diphenylether herbicides [1][2]. The 3,4-difluoro analog replaces the 2-chloro-5-propoxycarbonyl substitution pattern in RWH-21 with 3,4-difluoro, offering a structurally distinct halogenation pattern for exploring structure-phytotoxicity relationships in this herbicide class. The compound's single-step synthesis from commodity precursors makes it cost-competitive for agrochemical screening libraries [3].

Quote Request

Request a Quote for 2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.